Sodium 2,6-difluorobenzoate
Overview
Description
Sodium 2,6-difluorobenzoate is an organic compound with the molecular formula C7H3F2NaO2. It is a sodium salt derivative of 2,6-difluorobenzoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sodium 2,6-difluorobenzoate typically involves the reaction of 2,6-difluorobenzoic acid with sodium hydroxide. The process can be summarized as follows:
Starting Materials: 2,6-difluorobenzoic acid and sodium hydroxide.
Reaction: The acid is dissolved in water, and sodium hydroxide is added to the solution.
Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques to ensure high yield and purity. These methods often include:
Controlled Reaction Conditions: Maintaining optimal temperature and pH levels to maximize the reaction efficiency.
Purification Steps: Techniques such as recrystallization and filtration to obtain a pure product.
Chemical Reactions Analysis
Types of Reactions: Sodium 2,6-difluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used. Conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts to facilitate the reaction.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride may be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation may produce carboxylic acids .
Scientific Research Applications
Sodium 2,6-difluorobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of sodium 2,6-difluorobenzoate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Sodium 2,6-difluorobenzoate can be compared with other similar compounds to highlight its uniqueness:
2,6-Difluorobenzoic Acid: The parent compound, which lacks the sodium ion, has different solubility and reactivity properties.
2,4-Difluorobenzoic Acid: Another fluorinated benzoic acid with different substitution patterns, leading to variations in chemical behavior and applications.
2,3-Difluorobenzoic Acid: Similar to 2,6-difluorobenzoic acid but with fluorine atoms in different positions, affecting its reactivity and use.
Properties
CAS No. |
6185-28-0 |
---|---|
Molecular Formula |
C7H4F2NaO2 |
Molecular Weight |
181.09 g/mol |
IUPAC Name |
sodium;2,6-difluorobenzoate |
InChI |
InChI=1S/C7H4F2O2.Na/c8-4-2-1-3-5(9)6(4)7(10)11;/h1-3H,(H,10,11); |
InChI Key |
WNIQENZFLQALAX-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)F)C(=O)[O-])F.[Na+] |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)C(=O)[O-])F.[Na+] |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)O)F.[Na] |
Key on ui other cas no. |
6185-28-0 |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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